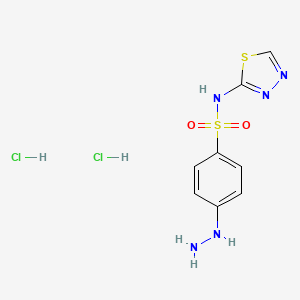

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride

Description

Properties

IUPAC Name |

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S2.2ClH/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8;;/h1-5,11H,9H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTKRKGMFBDTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole compounds. One common method involves the reaction of N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

4-Hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride has a molecular formula of and a molecular weight of 344.24 g/mol. The compound features a hydrazine functional group linked to a thiadiazole ring, which is known for its biological activity.

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds containing the 1,3,4-thiadiazole structure have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 μg/mL |

| Compound B | E. coli | 24 μg/mL |

| Compound C | C. albicans | 26 μg/mL |

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds derived from 1,3,4-thiadiazoles have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in HeLa cancer cells with IC50 values significantly lower than standard chemotherapeutic agents .

Case Study: Anticancer Activity

A study published in "Medicinal Chemistry Research" evaluated several thiadiazole derivatives for their anticancer properties. The results indicated that specific compounds exhibited IC50 values as low as 0.37 µM against cancer cell proliferation, showcasing their potential as effective anticancer agents .

Plant Protection

Thiadiazole derivatives are also explored for their applications in agriculture as plant protection agents. The incorporation of these compounds into formulations has been shown to enhance resistance against plant pathogens such as viruses and fungi .

Table 2: Efficacy of Thiadiazole Derivatives in Plant Protection

| Compound | Target Pathogen | Curative Rate (%) | Inactivation Rate (%) |

|---|---|---|---|

| Compound D | Tobacco Mosaic Virus | 54.1 | 90.3 |

| Compound E | Fungal Pathogen | 47.1 | 85.5 |

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar chemical properties and reactivity.

Hydrazine derivatives: Compounds containing hydrazine groups can undergo similar reactions and have comparable applications.

Uniqueness

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

4-Hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride is a chemical compound that has garnered attention for its biological activities, particularly its antimicrobial properties. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C8H11Cl2N5O2S2

- Molecular Weight : 344.2 g/mol

- IUPAC Name : 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide; dihydrochloride

The primary biological activity of this compound is attributed to its interaction with specific microorganisms. Notably, it has shown significant inhibitory effects against Aspergillus niger , a common fungal pathogen.

Mode of Action

The compound likely disrupts essential biochemical processes in target organisms:

- Inhibition of Cell Wall Synthesis : It may interfere with the synthesis pathways critical for the integrity of microbial cell walls.

- DNA Replication Interference : The compound could also affect DNA replication mechanisms, leading to cell death.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole structures exhibit a range of antimicrobial activities. The specific compound under discussion has shown:

- Inhibition Rates : Studies have reported inhibition rates between 58% and 66% against fungal strains like A. niger and Candida albicans , with minimal inhibitory concentrations (MIC) ranging from 32–42 μg/mL compared to standard antifungal agents such as fluconazole (MIC = 24–26 μg/mL) .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other thiadiazole derivatives. For instance:

| Compound Type | Activity Profile |

|---|---|

| 1,3,4-Thiadiazole Derivatives | Antimicrobial, Antiviral |

| Hydrazine Derivatives | Anticancer, Antimicrobial |

Study on Antifungal Activity

A pivotal study highlighted the antifungal efficacy of thiadiazole derivatives. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive bacteria while maintaining antifungal properties .

Cardiovascular Effects

Another investigation into related benzenesulfonamide compounds demonstrated effects on coronary resistance and perfusion pressure in isolated rat heart models. These findings suggest potential cardiovascular implications for compounds with similar structures .

Research Findings and Implications

Recent literature emphasizes the importance of the 1,3,4-thiadiazole moiety in developing new pharmacologically active compounds. The flexibility in modifying the hydrazinyl group allows for the creation of derivatives with tailored biological activities. This adaptability is crucial for future drug development aimed at combating resistant microbial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving (i) the Hantzsch reaction to form the 1,3,4-thiadiazole core and (ii) condensation with sulfonamide-hydrazine derivatives. For example, hydrazine intermediates may react with thiadiazol-2-amine precursors under reflux in ethanol with glacial acetic acid as a catalyst . Post-synthetic purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm hydrazinyl and sulfonamide functional groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for protonated ions).

- FT-IR : Peaks at ~3300 cm (N-H stretching) and ~1150 cm (S=O stretching) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in co-crystal studies of sulfonamide-thiadiazole derivatives .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The dihydrochloride salt enhances water solubility, but stability varies with pH. Store in anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis. Solubility tests in DMSO, ethanol, and acidic buffers (pH 3–5) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) to accelerate thiadiazole ring formation .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during hydrazine coupling .

- Purification : Gradient elution in HPLC with C18 columns resolves impurities from sulfonamide byproducts .

Q. What methodological approaches are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Cardioprotective Assays : Isolated heart models (Langendorff preparation) assess ischemia-reperfusion injury mitigation, measuring troponin levels and infarct size .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC values .

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism in hydrazinyl groups). Strategies include:

- Variable-Temperature NMR : Identifies equilibrium shifts between tautomeric forms.

- DFT Calculations : Compares experimental NMR shifts with computed spectra for dominant conformers .

- Complementary Techniques : Pair X-ray data with solid-state NMR to resolve crystal vs. solution-state discrepancies .

Q. What strategies are employed to study the reactivity of the hydrazinyl group in this compound?

- Methodological Answer :

- Derivatization : React with aldehydes/ketones to form hydrazones, monitored via TLC or NMR peak disappearance at ~7.5 ppm (NH) .

- Kinetic Studies : UV-Vis spectroscopy tracks hydrazine oxidation rates under varying pH and oxidants (e.g., HO) .

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., -NH-NH- moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.